2-(2-naphthylsulfonyl)-1,4-phenylene bis(3-methoxybenzoate)
Description
"2-(2-naphthylsulfonyl)-1,4-phenylene bis(3-methoxybenzoate)" likely belongs to a class of organic compounds known for their complex molecular structures, which include naphthylsulfonyl and phenylene groups, as well as methoxybenzoate esters. These functional groups are often found in materials with unique electronic, optical, and chemical properties, making them of interest in various scientific fields such as materials science, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to "2-(2-naphthylsulfonyl)-1,4-phenylene bis(3-methoxybenzoate)" often involves multi-step organic reactions, including nucleophilic aromatic substitution, esterification, and sulfonation. For example, compounds like 2,6-bis(arylsulfonyl)anilines are synthesized through nucleophilic aromatic substitution followed by hydrogenation and subsequent oxidation (Beppu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of rigid aromatic systems, which can lead to unique electronic and photophysical properties. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to analyze the structure and electronic configuration of such molecules. For instance, studies have revealed well-defined intramolecular hydrogen bonds in similar compounds, which contribute to their stability and photophysical characteristics (Beppu et al., 2014).
properties
IUPAC Name |
[4-(3-methoxybenzoyl)oxy-3-naphthalen-2-ylsulfonylphenyl] 3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O8S/c1-37-25-11-5-9-23(17-25)31(33)39-27-14-16-29(40-32(34)24-10-6-12-26(18-24)38-2)30(20-27)41(35,36)28-15-13-21-7-3-4-8-22(21)19-28/h3-20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBBFJSAZZBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzoyl)oxy-3-naphthalen-2-ylsulfonylphenyl] 3-methoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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